Toltrazuril sulfoxide

Vue d'ensemble

Description

Toltrazuril sulfoxide is a derivative of toltrazuril, a triazinetrione compound. It is primarily used as an antiprotozoal agent, effective against various stages of protozoan parasites. This compound is particularly significant in veterinary medicine for the treatment and prevention of coccidiosis in poultry and swine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Toltrazuril sulfoxide is synthesized through the oxidation of toltrazuril. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Metabolic Transformation Pathways

Toltrazuril sulfoxide (TZR-SO) is formed via oxidation of the parent compound toltrazuril (TZR) during hepatic metabolism. In swine, oral administration of TZR (10–20 mg/kg) results in rapid conversion to TZR-SO, which is further oxidized to toltrazuril sulfone (TZR-SO₂) ( ).

Key metabolic steps :

-

Step 1 :

-

Intermediate with a half-life of 51.9–53.2 hours in pigs.

-

-

Step 2 :

Table 1: Pharmacokinetic Parameters of Toltrazuril and Metabolites in Swine

| Compound | Peak Plasma Concentration (μg/mL) | Half-Life (h) |

|---|---|---|

| Toltrazuril | 4.24–8.18 | 48.7–68.9 |

| TZR-SO | N/A | 51.9–53.2 |

| TZR-SO₂ | N/A | 231–245 |

Oxidation Reactions and Solvent Effects

TZR-SO participates in further oxidation under specific conditions:

-

In vivo oxidation : Conversion to TZR-SO₂ is catalyzed by hepatic enzymes, particularly cytochrome P450 isoforms ( ).

-

Solvent-mediated enhancement : Dimethylsulfoxide (DMSO) increases the oral bioavailability of TZR-SO₂ by 3× compared to aqueous suspensions, likely due to improved solubility and absorption ( ).

Critical reaction parameters :

-

Temperature : Optimal enzymatic activity at 37°C (physiological conditions).

-

pH : Near-neutral conditions favor oxidative stability.

Analytical Detection and Degradation

TZR-SO is quantified in biological and environmental samples using advanced chromatographic methods:

Table 2: LC-MS/MS Parameters for TZR-SO Detection

| Parameter | Value | Source |

|---|---|---|

| Column | C₁₈ Fused-Core (2.7 μm particles) | |

| Ionization Mode | APCI (-) | |

| Precursor Ion (m/z) | 441 → 372 (loss of CF₃) | |

| Limit of Detection | 0.5–5 μg/kg |

Degradation pathways :

-

Photodegradation : Exposure to UV light accelerates breakdown, producing trifluoroacetic acid derivatives.

-

Hydrolysis : Stable under acidic conditions but degrades slowly in alkaline environments ( ).

Environmental Fate and Byproducts

In environmental matrices, TZR-SO reacts with organic matter and oxidants:

-

Soil interactions : Adsorbs to organic carbon (), limiting mobility ( ).

-

Water treatment : Ozonation generates sulfonic acid derivatives, requiring advanced oxidation processes for complete removal ( ).

Table 3: Environmental Persistence of TZR-SO

| Matrix | Half-Life (Days) | Key Byproducts |

|---|---|---|

| Surface Water | 14–28 | TZR-SO₂, sulfonic acids |

| Soil | 60–90 | Trifluoroacetates |

Synthetic and Industrial Relevance

While TZR-SO is primarily a metabolite, its synthesis involves:

-

Stepwise oxidation : Starting from toltrazuril using hydrogen peroxide or meta-chloroperbenzoic acid ( ).

-

Purification : Employing C₁₈ solid-phase extraction (SPE) cartridges for analytical-grade isolation ( ).

Industrial applications :

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetic profile of toltrazuril sulfoxide has been extensively studied. After oral administration, toltrazuril is rapidly absorbed and metabolized into this compound and toltrazuril sulfone. Key findings include:

- Absorption Rates : Following administration in pigs, toltrazuril was converted to this compound with a peak plasma concentration reached within 12 hours post-dose .

- Half-Life : this compound has a longer half-life compared to its parent compound, which allows for prolonged therapeutic effects .

- Bioavailability : Studies indicate that formulations using dimethylsulfoxide can significantly enhance the bioavailability of toltrazuril sulfone, improving its efficacy in clinical settings .

Efficacy Against Protozoal Infections

This compound has demonstrated significant efficacy against various protozoal infections:

- Coccidiosis : It is widely used to treat coccidiosis in livestock and poultry. Research indicates that it effectively reduces oocyst shedding and improves overall health outcomes in infected animals .

- Equine Protozoal Myeloencephalitis : In equine medicine, this compound has been shown to inhibit the growth of Sarcocystis neurona, the causative agent of equine protozoal myeloencephalitis. Studies reported up to 94% inhibition of merozoite production at specific concentrations .

Treatment in Livestock

A study on the use of this compound in pigs showed a marked reduction in clinical signs associated with coccidiosis when administered at appropriate dosages. The treatment resulted in improved weight gain and reduced mortality rates among affected animals .

Equine Applications

In equines, a clinical trial involving the administration of this compound demonstrated significant protective effects against Sarcocystis neurona infection when given post-exposure. The most effective treatment was noted when administered 7 days after infection, highlighting the importance of timely intervention .

Summary of Research Findings

Mécanisme D'action

Toltrazuril sulfoxide exerts its effects by interfering with the intracellular development of protozoan parasites. It targets various stages of the parasite’s life cycle, including schizogony and gametogony. The compound disrupts the parasite’s energy metabolism, leading to its death and subsequent elimination from the host.

Comparaison Avec Des Composés Similaires

Similar Compounds

Toltrazuril: The parent compound, also used as an antiprotozoal agent.

Toltrazuril sulfone: A further oxidized derivative with similar antiprotozoal properties.

Diclazuril: Another triazine-based antiprotozoal agent used in veterinary medicine.

Uniqueness

Toltrazuril sulfoxide is unique in its intermediate oxidation state, providing a balance between the parent compound and the fully oxidized sulfone. This intermediate state allows for specific applications where a moderate level of oxidation is desired, offering a distinct advantage in certain therapeutic contexts.

Activité Biologique

Toltrazuril sulfoxide (TZR-SO) is a significant metabolite of toltrazuril, a triazine-based antiprotozoal agent primarily used in veterinary medicine for the treatment of coccidiosis and other protozoal infections. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy against protozoan parasites, and other biological effects.

Pharmacokinetics

Toltrazuril is rapidly absorbed and metabolized into its sulfoxide and sulfone forms. Following oral administration, toltrazuril is converted to this compound and subsequently to toltrazuril sulfone, which has prolonged biological activity.

Key Pharmacokinetic Parameters

| Parameter | Toltrazuril (TZR) | This compound (TZR-SO) | Toltrazuril Sulfone (TZR-SO2) |

|---|---|---|---|

| Peak Plasma Concentration (Cmax) | 4.24-8.18 µg/ml (pigs) | 10.98 µg/ml (goats) | 27.00 µg/ml (goats) |

| Time to Peak Concentration (Tmax) | 12-15 hr | 48 hr | 168 hr |

| Elimination Half-Life (T1/2) | 48.7-68.9 hr | 51.9-53.2 hr | 231-245 hr |

The data indicates that TZR-SO has a shorter Tmax than TZR-SO2 but is crucial for the sustained efficacy against protozoan infections due to its slower elimination rate .

Anticoccidial Activity

This compound exhibits significant anticoccidial properties, particularly against Isospora suis, a common cause of neonatal coccidiosis in pigs. Studies have shown that both toltrazuril and its metabolites effectively target all developmental stages of the parasite.

Efficacy Studies

- Case Study in Pigs : A study demonstrated that oral administration of toltrazuril at doses of 10 mg/kg resulted in effective control of I. suis infections, with significant reductions in oocyst shedding observed post-treatment .

- Comparative Analysis : In trials comparing various anticoccidials, toltrazuril and its metabolites showed superior efficacy against I. suis compared to traditional treatments like amprolium and monensin .

Other Biological Activities

In addition to its antiparasitic effects, this compound has been reported to possess several other biological activities:

- Anti-inflammatory Effects : Research indicates that TZR-SO may modulate inflammatory responses, potentially benefiting conditions associated with inflammation .

- Antineoplastic Activity : Preliminary studies suggest that toltrazuril derivatives may exhibit anti-cancer properties, although further research is needed to establish this activity definitively .

- Analgesic and Anticonvulsant Properties : Some studies have indicated that TZR may have pain-relieving and seizure-controlling effects, broadening its therapeutic potential beyond antiparasitic applications .

Propriétés

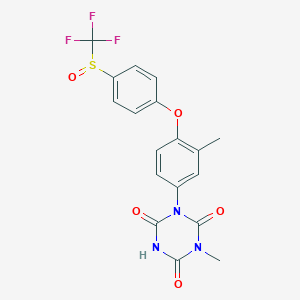

IUPAC Name |

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKYIPKCLAUFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437844 | |

| Record name | Toltrazuril sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69004-15-5 | |

| Record name | Toltrazuril sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.